N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dibenzo[b,f]oxepine core, which is a fused tricyclic system, substituted with a nitro group and a carboxamide group. The presence of chloro and fluoro substituents on the phenyl ring further enhances its chemical reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the dibenzo[b,f]oxepine core: This can be achieved through a cyclization reaction involving appropriate biphenyl derivatives.
Nitration: Introduction of the nitro group is usually carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Substitution reactions: The chloro and fluoro substituents are introduced via halogenation reactions using reagents like chlorine or fluorine gas.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic steps, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro and fluoro substituents but has a different core structure.
3-chloro-4-fluorophenylboronic acid: Another compound with similar substituents but different functional groups.
Uniqueness: N-(3-chloro-4-fluorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide is unique due to its dibenzo[b,f]oxepine core, which imparts distinct chemical and physical properties. Its combination of substituents and functional groups makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-nitrobenzo[b][1]benzoxepine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O4/c22-17-9-13(6-8-18(17)23)24-21(26)16-10-14(25(27)28)11-20-15(16)7-5-12-3-1-2-4-19(12)29-20/h1-11H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJODVUZTUSCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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